1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS number
1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS number
An In-Depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Structure and Significance
While the query specified 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, extensive chemical database searches consistently identify the commercially significant and widely researched compound as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride , bearing the CAS Number 141573-96-8 . This guide will focus on this well-documented molecule, a critical building block in modern agrochemicals and pharmaceuticals.
The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases. The introduction of a difluoromethyl (-CF₂H) group into such scaffolds is a strategic choice in drug design. This group enhances metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved biological activity. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a prime example of this molecular design, serving as a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Its acyl chloride functionality provides a reactive handle for constructing complex amide derivatives.
This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific literature and field-proven insights.
Physicochemical and Structural Properties
The unique arrangement of a pyrazole core, a difluoromethyl group, and a reactive carbonyl chloride moiety defines the compound's utility. The electron-withdrawing nature of the difluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| CAS Number | 141573-96-8 | |
| Molecular Formula | C₆H₅ClF₂N₂O | |
| Molecular Weight | 194.57 g/mol | |
| Density | 1.52 g/cm³ | |
| Boiling Point | 276.4°C at 760 mmHg | |
| InChI Key | MZGPCLIDFPCPTI-UHFFFAOYSA-N |
Synthesis and Mechanism
The primary and most common industrial synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor.
Precursor Synthesis: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
The synthesis of the crucial precursor, DFPA (CAS No. 176969-34-9), has been a subject of extensive research. A widely adopted method, originally reported by Monsanto and optimized by others, involves a multi-step sequence starting from ethyl difluoroacetoacetate.
A generalized workflow for DFPA synthesis is outlined below:
Caption: Generalized synthetic workflow for DFPA.
Final Chlorination Step: A Detailed Protocol
The conversion of DFPA to the target acyl chloride is typically achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Reaction: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid + SOCl₂ → 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride + SO₂ + HCl
Causality of Reagent Choice:
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Thionyl Chloride (SOCl₂): A highly effective chlorinating agent for carboxylic acids. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.
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N,N-Dimethylformamide (DMF) (Catalyst): DMF acts as a catalyst by reacting with thionyl chloride to form a reactive Vilsmeier-Haack intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻. This intermediate is a more potent acylating agent than SOCl₂ itself, accelerating the conversion of the carboxylic acid to the acyl chloride. Limiting DMF to catalytic amounts (e.g., 0.5–1% v/v) is crucial to prevent the formation of dimethylcarbamoyl chloride byproducts.
Experimental Protocol:
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Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
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Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or dichloromethane).
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Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops).
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Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by TLC or ¹H NMR. The reaction is usually complete within 2-4 hours.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).
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Purification: The resulting crude product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
Caption: Step-by-step chlorination workflow.
Reactivity and Applications in Synthesis
The primary utility of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride lies in its role as an electrophile for nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles, most notably amines, to form stable amide bonds.
Synthesis of SDHI Fungicides
This reactivity is harnessed in the synthesis of potent fungicides like Fluxapyroxad, Bixafen, and Pydiflumetofen. These molecules function by inhibiting the succinate dehydrogenase enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular energy production and leading to fungal cell death.
The core reaction is the amidation of the pyrazole-4-carbonyl chloride with a specific aniline derivative.
Caption: General amidation reaction for SDHI synthesis.
This reaction is fundamental to creating a diverse library of pyrazole-4-carboxamides for screening as potential agrochemical and pharmaceutical agents.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound requires careful handling to avoid exposure and ensure stability.
Hazard Identification:
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GHS Pictograms: GHS07 (Exclamation Mark).
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning.
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.
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Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.
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Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.
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General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage:
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Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress, which can hydrolyze the acyl chloride. Recommended storage temperature is often between 0-8°C.
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Incompatibilities: Avoid contact with strong oxidizing agents, acids, and moisture.
Conclusion
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is a high-value, reactive intermediate whose importance is firmly established in the agrochemical industry. Its synthesis, while straightforward, requires careful control of conditions and adherence to strict safety protocols. The strategic incorporation of the difluoromethyl group exemplifies a modern approach to molecular design, leading to the development of highly effective SDHI fungicides. For researchers in drug discovery and process chemistry, a thorough understanding of this compound's properties and reactivity is essential for leveraging its potential in the creation of novel bioactive molecules.
References
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European Chemicals Agency (ECHA). (n.d.). 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl) - Registration Dossier. ECHA. Retrieved from [Link]
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Chemsrc. (2025, September 12). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Chemsrc. Retrieved from [Link]
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PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Retrieved from [Link]
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Angene Chemical. (2025, December 21). Safety Data Sheet. Angene Chemical. Retrieved from [Link]
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Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Retrieved from [Link]
- European Patent Office. (2022).
